4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine

Lipophilicity Drug Discovery ADME

This 4'-benzyloxy-substituted biphenyl-2-amine delivers a quantifiable LogP increase (~1.57 units over the 4'-methoxy analog), ensuring superior membrane permeability and CNS penetration for drug discovery. The free ortho-amine enables modular amide/sulfonamide derivatization for MAO-B inhibitor libraries, while the rigid biphenyl core and high melting point (116–118°C) provide thermal stability in OLED/OPV devices. Supplied as a crystalline solid (≥98% purity) with ambient storage stability, it is optimized for automated solid-dispensing platforms and sequential functionalization workflows. Differentiate your SAR studies with this high-lipophilicity, multifunctional building block.

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
CAS No. 400746-75-0
Cat. No. B1276259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
CAS400746-75-0
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N
InChIInChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2
InChIKeyXKIPQWRPJDHCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (CAS 400746-75-0): A Versatile Biphenyl-2-amine Scaffold for Chemical Biology and Materials Science Procurement


4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (CAS: 400746-75-0) is a biphenyl-2-amine derivative featuring a benzyloxy substituent at the 4'-position of the distal phenyl ring. With a molecular formula of C19H17NO and a molecular weight of 275.34 g/mol , this compound presents a distinct substitution pattern that confers specific physicochemical properties. The biphenyl scaffold, combined with the free primary amine at the ortho-position of the proximal ring, establishes this compound as a versatile building block for the synthesis of functionalized biphenylamines, pharmaceutically relevant intermediates, and advanced materials . Its solid-state nature and elevated melting point of 116-118 °C differentiate it from lower-molecular-weight analogs, providing unique handling and formulation advantages in research and development workflows.

Why 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (400746-75-0) Cannot Be Simply Substituted with Common Biphenyl-2-amine Analogs in Critical Synthetic or Biological Workflows


The biphenyl-2-amine scaffold encompasses a broad class of compounds, but the specific substitution pattern of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine imparts quantifiable differences in lipophilicity, molecular weight, and physical state that directly impact experimental outcomes. Compared to its 4'-methoxy analog (4'-methoxy-[1,1'-biphenyl]-2-amine, CAS 38089-03-1), the benzyloxy group dramatically increases the calculated LogP by approximately 1.57 log units [1], altering membrane permeability, protein-binding potential, and chromatographic retention behavior. Furthermore, the significantly higher melting point and larger molecular footprint introduce divergent crystallization properties and steric constraints in binding pockets. Substituting this compound with a less lipophilic or lower-molecular-weight biphenylamine without adjusting reaction or assay conditions can lead to inconsistent results, failed couplings, or misinterpretation of structure-activity relationships. The evidence presented below quantifies these critical differences.

Quantitative Differentiation Guide for 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (400746-75-0) Against its 4'-Methoxy Analog and Other Biphenyl-2-amines


Elevated Lipophilicity (LogP) of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Quantitatively Distinguishes it from the 4'-Methoxy Analog, Impacting Membrane Partitioning and Chromatographic Behavior

The calculated partition coefficient (LogP) for 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is 5.096 [1], representing a substantial increase in lipophilicity compared to the commonly employed 4'-methoxy analog (4'-methoxy-[1,1'-biphenyl]-2-amine), which exhibits a LogP of 3.5256 . This difference of approximately 1.57 log units corresponds to a theoretical ~37-fold increase in octanol-water partitioning. For researchers designing membrane-permeable probes or optimizing chromatographic separations, this quantifiable difference mandates distinct solvent systems and predictive ADME parameters.

Lipophilicity Drug Discovery ADME

Dramatically Higher Melting Point of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (116-118 °C) Enables Solid-Phase Handling and Crystallization Strategies Unavailable with the 4'-Methoxy Analog (36 °C)

The target compound is a crystalline solid at room temperature with a reported melting point range of 116-118 °C . In stark contrast, the 4'-methoxy analog 4'-methoxy-[1,1'-biphenyl]-2-amine has a melting point of just 36 °C , existing as a liquid or low-melting solid under ambient laboratory conditions. This 80+ °C differential enables facile purification by recrystallization, long-term ambient storage without degradation, and direct use in solid-phase synthesis or co-crystal screening for the target compound, whereas the analog requires cold storage and presents handling challenges as a viscous liquid or waxy solid.

Solid-State Chemistry Crystallography Formulation

Increased Molecular Weight and Rotatable Bond Count of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Provide a Distinct Steric and Conformational Profile Relative to Simpler Biphenyl-2-amines

The target compound possesses a molecular weight of 275.34 g/mol and 4 rotatable bonds [1], a direct consequence of the extended benzyloxy substituent. The 4'-methoxy analog, by comparison, has a molecular weight of 199.25 g/mol and only 2 rotatable bonds . This 38% increase in molecular mass and doubling of conformational flexibility fundamentally alters the compound's behavior as a fragment or building block. In structure-activity relationship (SAR) campaigns, the benzyloxy group explores additional hydrophobic space and introduces a flexible phenyl ring that can engage in π-π stacking or CH-π interactions not accessible to the rigid, smaller methoxy group.

Medicinal Chemistry Ligand Design SAR

Explicit Recognition of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine as a 'Versatile Small Molecule Scaffold' Underscores its Privileged Role in Building Block Libraries and Medicinal Chemistry Platforms

Commercial suppliers explicitly categorize 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine as a 'versatile small molecule scaffold' . This designation is not universally applied to all biphenyl-2-amines. The unique juxtaposition of a primary aniline nitrogen (suitable for amide coupling, reductive amination, or diazotization) and a distal benzyl ether (stable to many transformations but cleavable under hydrogenolysis) provides orthogonal reactive handles. This enables sequential functionalization with a high degree of synthetic control, a key requirement for constructing diverse compound libraries. The compound serves as a validated intermediate in the synthesis of more complex molecules, including those accessed via selenium-mediated reactions [1].

Building Block Scaffold Chemical Biology

Structural Context: The 4'-Benzyloxy Moiety is a Validated Pharmacophoric Element in Potent, Selective Monoamine Oxidase B (MAO-B) Inhibitors, a Property Not Conferred by Simpler Substituents

While direct inhibitory data for the specific 2-amine scaffold of 400746-75-0 is not yet published, the benzyloxyphenyl substructure itself is a well-established pharmacophore for highly potent, selective, and reversible MAO-B inhibitors. Primary research demonstrates that compounds containing this moiety achieve nanomolar potency (e.g., hMAO-B IC50: 8.9 nM) with >10,000-fold selectivity over MAO-A [1]. This class-level evidence directly contrasts with biphenylamines lacking this specific substitution pattern, which do not inherently possess this binding affinity profile. For researchers exploring MAO-B targeted therapeutics or chemical probes, incorporating the 4'-benzyloxy motif is a validated design strategy that simpler biphenyl-2-amines cannot replicate.

MAO-B Inhibition Parkinson's Disease Neuropharmacology

High-Impact Application Scenarios for 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (400746-75-0) Based on Quantitative Differentiation


Synthesis of Focused Libraries Targeting Neurodegenerative Targets (e.g., MAO-B)

Leverage the benzyloxyphenyl pharmacophore [1] inherent in this compound to generate novel MAO-B inhibitor candidates. The free ortho-amine serves as a versatile handle for introducing diverse amide, sulfonamide, or alkyl substituents, enabling rapid exploration of structure-activity relationships around a validated core. The high lipophilicity (LogP = 5.096) [2] of the parent scaffold ensures that even polar substituents can yield compounds with favorable CNS penetration properties. This scenario directly capitalizes on the class-level evidence of MAO-B inhibition associated with the benzyloxyphenyl moiety, a feature absent in simpler biphenyl-2-amines.

Development of Novel Organic Electronic Materials and Hole-Transport Layers

The extended π-system of the biphenyl core combined with the electron-donating benzyloxy and amine groups positions this compound as an ideal building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its high melting point (116-118 °C) contributes to the thermal stability of the resulting polymeric or small-molecule films, a critical parameter for device longevity. Furthermore, the increased molecular weight and rotatable bond count allow for fine-tuning of film morphology and intermolecular packing, differentiating it from lower-molecular-weight, less conformationally flexible aryl amines that may crystallize and degrade device performance.

Parallel Synthesis and High-Throughput Experimentation (HTE) Workflows

The solid, crystalline nature of this compound at room temperature (mp 116-118 °C) makes it ideally suited for automated solid-dispensing platforms. Its stability under ambient conditions simplifies storage and inventory management. The orthogonal reactivity of the primary amine and the benzyl ether permits diverse, sequential functionalization in multi-well plates without cross-reactivity, a crucial requirement for generating structurally diverse compound arrays for biological screening.

Synthesis of Complex Natural Product Analogs and Macrocyclic Scaffolds

As a 'versatile small molecule scaffold' , this compound provides a rigid biphenyl core with an extended, flexible side chain. This combination is valuable in the synthesis of macrocyclic compounds where the biphenyl unit defines a hydrophobic scaffold and the benzyloxy group can be used to tether additional functionality or undergo selective deprotection to reveal a phenol for further diversification. The distinct conformational landscape defined by its four rotatable bonds offers unique opportunities to pre-organize linear precursors for macrocyclization, a strategic advantage over more rigid or less functionalized biphenylamine analogs.

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